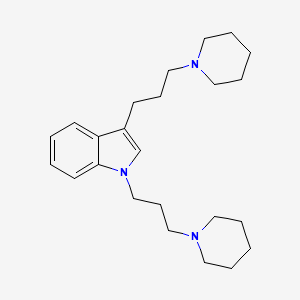![molecular formula C8H12O B14754094 7-Oxatricyclo[4.3.0.0~3,9~]nonane CAS No. 608-20-8](/img/structure/B14754094.png)
7-Oxatricyclo[4.3.0.0~3,9~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxatricyclo[4300~3,9~]nonane is a unique tricyclic ether compound It is characterized by its three-ring structure, which includes an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves the ultraviolet irradiation of Δ2-cyclohexenylacetaldehyde in a degassed pentane solution. This reaction yields this compound, which can then be converted into exo-bicyclo[3.2.1]octan-8-ol by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications. The use of ultraviolet irradiation and specific reagents like lithium aluminium hydride are crucial for the production process.
Chemical Reactions Analysis
Types of Reactions
7-Oxatricyclo[4.3.0.0~3,9~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as the conversion to exo-bicyclo[3.2.1]octan-8-ol using lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions, particularly involving the oxygen atom in its structure.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions.
Ultraviolet Irradiation: Essential for the initial synthesis of the compound from Δ2-cyclohexenylacetaldehyde.
Boron Trifluoride-Ether: Used in rearrangement reactions to form various substituted products.
Major Products Formed
exo-Bicyclo[3.2.1]octan-8-ol: Formed by the reduction of this compound with lithium aluminium hydride.
Substituted Norbornan-2α-ols: Formed through rearrangement reactions involving boron trifluoride-ether.
Scientific Research Applications
7-Oxatricyclo[4.3.0.0~3,9~]nonane has several applications in scientific research:
Chemistry: Used as a model compound for studying tricyclic ethers and their reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the synthesis of bioactive molecules.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves its ability to undergo various chemical reactions due to its unique tricyclic structure. The oxygen atom in the compound plays a crucial role in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
6,9-Dimethyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: A similar tricyclic ether with additional methyl groups.
9-Methyl-6-p-tolyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: Another variant with a methyl and p-tolyl group.
Uniqueness
7-Oxatricyclo[4.3.0.0~3,9~]nonane is unique due to its specific tricyclic structure and the presence of an oxygen atom, which significantly influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
608-20-8 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
7-oxatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-3-5(1)7(6)4-9-8/h5-8H,1-4H2 |
InChI Key |
JODKUNQXMKRBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1C3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


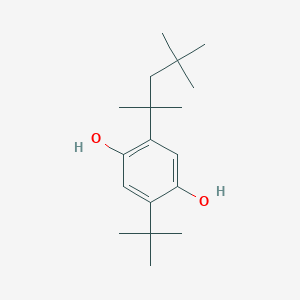
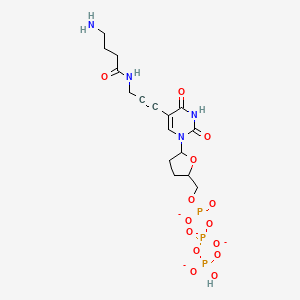
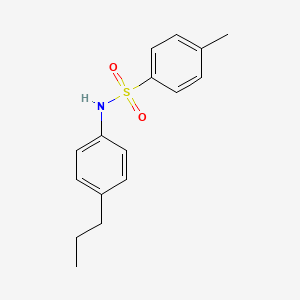
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
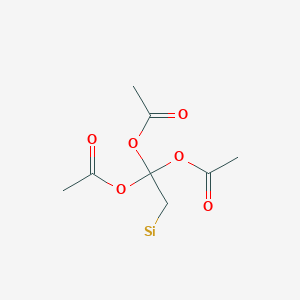
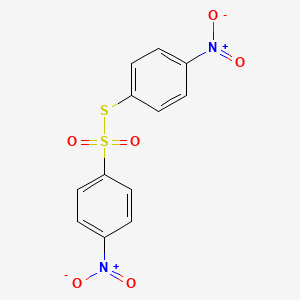

![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
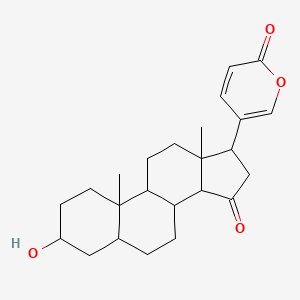
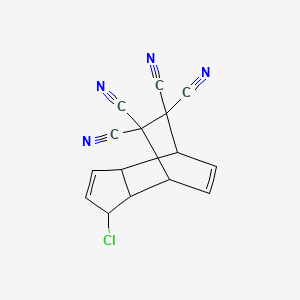
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
